molecular formula C8H16O7S2 B8536028 2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol CAS No. 4248-69-5

2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol

Cat. No. B8536028
CAS RN: 4248-69-5
M. Wt: 288.3 g/mol
InChI Key: HXRCECGIJLIIQY-UHFFFAOYSA-N
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Description

2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol is a useful research compound. Its molecular formula is C8H16O7S2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4248-69-5

Product Name

2,5-Anhydro-3,4-dideoxy-1,6-bis-o-(methylsulfonyl)hexitol

Molecular Formula

C8H16O7S2

Molecular Weight

288.3 g/mol

IUPAC Name

[5-(methylsulfonyloxymethyl)oxolan-2-yl]methyl methanesulfonate

InChI

InChI=1S/C8H16O7S2/c1-16(9,10)13-5-7-3-4-8(15-7)6-14-17(2,11)12/h7-8H,3-6H2,1-2H3

InChI Key

HXRCECGIJLIIQY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1CCC(O1)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanesulphonyl chloride (307.8 g, 2.7 mol) is added dropwise to a solution of tetrahydrofuran-2,5-dimethanol (118.8 g, 900 mmol) and of triethylamine (454.5 g, 4500 mmol) in 1.54 L of dichloromethane at 0° C. The reaction medium is maintained at 0° C. for 1 hour, ice-cold water is then added and the organic phase is separated out and washed with 500 mL of dilute (1 M) hydrochloric acid solution. The organic phase is separated out and then washed with 500 mL of saturated aqueous NaHCO3 solution. The organic phase is finally separated out and concentrated to give 236.7 g of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate in the form of a brown oil in a purity equal to 96% (determined by LCMS). Reaction yield: 91.0%. A solution of (tetrahydrofuran-2,5-diyl)bis(methylene) dimethanesulphonate (236.7 g, 821.7 mmol) and NaN3 (270.0 g, 4.1094 mol) in DMSO (1.350 L) is heated at 95° C. and stirred overnight. The reaction medium is added to ice-cold water and extracted with 3 times 700 mL of ethyl acetate. The extracts (phase containing ethyl acetate) are successively washed with water, saturated aqueous NaHCO3 solution and dried overnight on MgSO4 and then filtered to remove the MgSO4. The phase containing the ethyl acetate is concentrated to give 166.5 g of 2,5-bis(azidomethyl)tetrahydrofuran in the form of a brown oil. A mixture of 2,5-bis(azidomethyl)tetrahydrofuran (166.5 g) and of Pd-C (10%, 10.8 g) in methanol (2.7 L) is stirred overnight at room temperature under 1 atm of H2. The reaction medium is filtered and the filtrate is concentrated under vacuum to give 90.0 g of 2,5-bis(aminomethyl)tetrahydrofuran in the form of a yellow oil. The total yield for the 3 successive reactions is 75%. The process for synthesizing 2,5-bis(aminomethyl)tetrahydrofuran gives a 90/10 mixture of the cis/trans isomers according to 13C NMR analysis in deuterated methanol.
Quantity
307.8 g
Type
reactant
Reaction Step One
Quantity
118.8 g
Type
reactant
Reaction Step One
Quantity
454.5 g
Type
reactant
Reaction Step One
Quantity
1.54 L
Type
solvent
Reaction Step One

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